ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate
Description
Ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a thiophene-based derivative featuring a Z-configured exocyclic double bond at the 5-position. The compound’s structure includes a 4-ethylanilino group at the 2-position and a substituted benzylidene moiety at the 5-position, where the phenyl ring is further modified with a 3-methylphenoxy group. This intricate substitution pattern likely influences its electronic, steric, and solubility properties, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C30H29NO4S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H29NO4S/c1-4-21-9-13-24(14-10-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-22-11-15-25(16-12-22)35-19-23-8-6-7-20(3)17-23/h6-18,32H,4-5,19H2,1-3H3/b26-18-,31-29? |
InChI Key |
OFMSTBFQJDJJNE-MPXGMWJOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction with an aldehyde.
Attachment of the Anilino Group: The anilino group can be attached through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with similar derivatives. Key differences in substituents and core frameworks are analyzed below.
Substituent Effects on the Anilino Group
- Target Compound: The 4-ethylanilino group provides moderate electron-donating effects and increased hydrophobicity compared to halogenated analogs.
- Analog 1 (): Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate replaces the ethyl group with a 4-fluorophenylamino substituent.
- Analog 2 (): Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate features a 3-chlorophenylamino group, which adds steric bulk and electron-withdrawing character, possibly altering binding affinity in biological systems .
Substituent Effects on the Methylidene Group
- Target Compound: The 4-[(3-methylphenyl)methoxy]phenyl group introduces significant steric hindrance and lipophilicity due to the branched 3-methylphenoxy substituent.
- Analog 2 () : The furan-2-ylmethylidene group offers heterocyclic diversity, which may improve aqueous solubility due to furan’s polarity .
Core Structure and Configuration
- Thiophene vs. Quinoline/Thiazolidinone: Unlike quinoline derivatives () or thiazolidinones (), the thiophene core in the target compound provides a smaller aromatic system, influencing electronic delocalization and steric accessibility .
- Z-Configuration : The Z-configuration at the 5-position is critical for maintaining planarity and conjugation, a feature shared with analogs in and . This configuration is often associated with enhanced biological activity due to optimal spatial alignment .
Data Table: Structural and Hypothetical Property Comparison
Research Implications and Limitations
While the evidence lacks explicit data on the target compound’s bioactivity or physical properties, structural comparisons suggest:
- Electronic Effects: Electron-donating groups (e.g., 4-ethylanilino) may stabilize charge transfer interactions, whereas electron-withdrawing groups (e.g., 4-fluoro) could enhance binding to electron-rich targets.
- Steric Effects: The bulky 3-methylphenoxy group in the target compound may reduce binding pocket accessibility compared to smaller substituents like 4-methoxyphenyl.
- Solubility : Heterocyclic substituents (e.g., furan in ) likely improve solubility, whereas aromatic methoxy groups may reduce it .
Further experimental studies are required to validate these hypotheses, particularly crystallographic analyses (using tools like SHELXL or ORTEP-3) to elucidate 3D conformation and intermolecular interactions .
Biological Activity
Ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
- Molecular Formula : C29H27NO4S
- Molecular Weight : 485.6 g/mol
- IUPAC Name : Ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : The thiophene core is synthesized through reactions involving appropriate starting materials.
- Introduction of the Benzylidene Group : This step involves reacting the thiophene derivative with a benzylidene compound, often using a base as a catalyst.
- Esterification : The final step involves esterifying the carboxylic acid group with ethanol to yield the ethyl ester.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of the compound to these targets can modulate various biological pathways, leading to diverse effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways.
Antimicrobial Studies
A study conducted on related compounds indicated that modifications in the molecular structure could enhance their antimicrobial efficacy. For instance, compounds with similar thiophene structures showed significant activity against Mycobacterium tuberculosis and other pathogens.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 0.5 µg/mL |
| Compound B | Staphylococcus aureus | 1.0 µg/mL |
Cytotoxicity Assays
In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. These assays indicated that while the compound exhibits promising biological activity, it also necessitates careful evaluation regarding its cytotoxic effects on human cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Case Studies
- Study on Antitubercular Activity : A recent study focused on the optimization of novel inhibitors for polyketide synthase in M. tuberculosis. Compounds structurally related to this compound demonstrated sub-micromolar IC50 values, suggesting potential as therapeutic agents against tuberculosis .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may interact with specific enzymes involved in critical metabolic pathways, leading to altered cellular responses and potential therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
